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molecular formula C8H7FN2 B060781 2-(4-Amino-2-fluorophenyl)acetonitrile CAS No. 180146-78-5

2-(4-Amino-2-fluorophenyl)acetonitrile

Cat. No. B060781
M. Wt: 150.15 g/mol
InChI Key: IEYUJEAFUVGEOV-UHFFFAOYSA-N
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Patent
US06534546B1

Procedure details

To a solution of the compound (164 mg) obtained in Example 250 in methanol (5 ml), hydrazine monohydrate (0.057 ml) was added and heated under reflux for 3 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=6:4) to give 67 mg of the titled compound (yield, 76%).
Name
compound
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.057 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2C(=O)C3=CC=CC=C3C2=O)=[CH:6][C:5]=1[F:21])#[N:2]>CO.O.NN>[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[F:21])#[N:2] |f:2.3|

Inputs

Step One
Name
compound
Quantity
164 mg
Type
reactant
Smiles
C(#N)CC1=C(C=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.057 mL
Type
solvent
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=6:4)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(C=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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